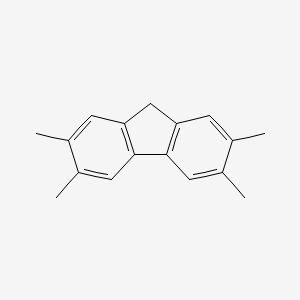

2,3,6,7-tetramethyl-9H-fluorene

Description

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, featuring four methyl groups substituted at the 2, 3, 6, and 7 positions of the fluorene backbone. Fluorene itself (C₁₃H₁₀) is a bicyclic structure consisting of two benzene rings fused via a central five-membered ring .

Properties

Molecular Formula |

C17H18 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2,3,6,7-tetramethyl-9H-fluorene |

InChI |

InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3 |

InChI Key |

NGSRPOQEQLWRAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetramethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the use of Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyl-9H-fluorene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert fluorenone derivatives back to the parent fluorene compound using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Parent fluorene compound.

Substitution: Halogenated fluorenes.

Scientific Research Applications

2,3,6,7-Tetramethyl-9H-fluorene has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

Biology: Investigated for its potential in bioimaging and as a fluorescent probe.

Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.

Mechanism of Action

The mechanism by which 2,3,6,7-tetramethyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe for imaging and diagnostic purposes .

Comparison with Similar Compounds

Structural and Functional Insights:

- Methoxy groups enhance polarity and solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Nitro groups at position 2 (as in 9,9-dimethyl-2-nitro-9H-fluorene) increase reactivity in substitution reactions, making the compound valuable for drug synthesis . Trifluoromethyl groups improve thermal and oxidative stability, advantageous in electronic materials .

Positional Isomerism :

- Substitution at the 9-position (e.g., 9,9-dimethyl) centralizes steric effects, while substitution at peripheral positions (2,3,6,7) distributes bulk, influencing crystal packing and intermolecular interactions .

Biological Activity

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its four methyl groups attached to the fluorene backbone, which influences its chemical reactivity and interaction with biological systems. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that derivatives of fluorene compounds exhibit significant radical scavenging abilities. For instance, a study evaluated the hydroxyl radical scavenging capacity of various modified fluorenes, including this compound. The results demonstrated that these compounds effectively reduced hydroxyl radicals in a concentration-dependent manner. Specifically, the most effective compounds showed enhanced scavenging activity at higher concentrations .

Table 1: Hydroxyl Radical Scavenging Activity of Fluorene Derivatives

| Compound | Concentration (µM) | Scavenging Activity (%) |

|---|---|---|

| This compound | 0.2 | 45 |

| This compound | 1 | 70 |

| This compound | 10 | 90 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies on brain endothelial cells indicated that certain fluorene derivatives could down-regulate the expression of inflammatory markers such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). Specifically, one study highlighted that the compound significantly suppressed lipolysis product-induced expression of these inflammatory markers .

Table 2: Anti-inflammatory Activity of Fluorene Compounds

| Compound | IL-8 Expression Reduction (Fold) | COX-2 Expression Reduction (Fold) |

|---|---|---|

| This compound | 1.5 | 2.7 |

| Control | - | - |

Study on Neuroinflammation

A notable case study explored the effects of modified fluorene compounds on neuroinflammation. The researchers found that certain derivatives exhibited significant anti-inflammatory properties in models simulating neurodegenerative conditions. The study concluded that these compounds could potentially serve as therapeutic agents for conditions such as Alzheimer's disease by targeting oxidative stress and inflammation pathways .

Evaluation of Antiparasitic Activity

Another investigation assessed the antiparasitic activity of fluorene derivatives. While not directly focused on this compound itself, it provided insights into how modifications to the fluorene structure could enhance biological efficacy against parasitic infections. The results indicated that specific structural modifications led to increased potency against Plasmodium falciparum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.